molecular formula C17H25N7O6 B1210219 Taltirelin hydrate CAS No. 201677-75-0

Taltirelin hydrate

Cat. No. B1210219
CAS RN: 201677-75-0
M. Wt: 423.4 g/mol
InChI Key: UZSOBHRAPVONGN-LFELFHSZSA-N
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Description

Taltirelin hydrate, marketed under the tradename Ceredist, is a thyrotropin-releasing hormone (TRH) analog . It mimics the physiological actions of TRH, but with a much longer half-life and duration of effects, and little development of tolerance following prolonged dosing . It has nootropic, neuroprotective, and analgesic effects .


Molecular Structure Analysis

The molecular formula of this compound is C17H31N7O9 . Its molar mass is 477.475 g·mol−1 . The IUPAC name is (4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 405.410 . The elemental analysis shows that it contains 50.36% Carbon, 5.72% Hydrogen, 24.18% Nitrogen, and 19.73% Oxygen .

Scientific Research Applications

Anti-Shock Effect in Rats

Taltirelin hydrate, a metabolically stable thyrotropin-releasing hormone (TRH) analog, has demonstrated potent anti-shock effects in rat models. It accelerates recovery of mean arterial pressure and respiratory rate, prolongs viable time post-bleeding, and corrects metabolic acidosis more effectively than TRH. These effects are attributed to its action on the central muscarinic cholinergic system (Asai et al., 2011).

Motor Behavior and Receptor Binding

Taltirelin selectively binds to TRH receptors, influencing spontaneous motor activity in rats. Unlike TRH, taltirelin does not exhibit behavioral tolerance even with repeated treatment, likely due to the absence of down-regulation of TRH receptors (Asai et al., 2005).

Superagonist at TRH Receptor

Taltirelin is identified as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), exhibiting higher intrinsic efficacy in stimulating second messenger generation than TRH. This property may explain its enhanced central nervous system effects in humans compared to TRH (Thirunarayanan et al., 2012).

Central Nervous System-Stimulating Activities

Taltirelin has neuroprotective, analgesic, and central nervous system-stimulating properties. It mimics TRH's physiological actions on the CNS while minimally affecting thyrotrophin release from the pituitary. Its mechanism may involve cerebral monoamine pathways, and it has a longer half-life and duration of effects compared to TRH (this compound, 2020).

Respiratory Stimulant with Arousal Properties

Taltirelin serves as a stable, brain-penetrating TRH analog with potential as a respiratory stimulant. It preferentially increases tonic and phasic muscle activity in the upper airway and suppresses non-REM sleep, increasing wakefulness. These traits suggest its relevance for certain respiratory disorders (Liu et al., 2022).

Crystallization Behavior

Taltirelin's crystallization behavior in water-methanol mixtures has been studied, revealing insights into its polymorphic forms and the solvent effects on its crystallization behavior (Maruyama & Ooshima, 2000).

Neuroprotective Effects in Parkinson’s Disease

Taltirelin shows promise in improving motor function in Parkinson’s disease models without inducing dyskinesia. It stimulates dopamine release in the cortex and striatum and regulates tyrosine hydroxylase expression, suggesting its potential for PD treatment (Zheng et al., 2018).

Mechanism of Solvent-Mediated Polymorph Transformation

A study on the mechanism of solvent-mediated phase transformation of taltirelin polymorphs highlights its interaction with methanol in crystallization processes (Maruyama & Ooshima, 2001).

Neuroprotective in Mice Ischemic Brain

Taltirelin has shown significant neuroprotective effects in transient brain ischemia models in mice, indicating its potential for treating ischemic brain conditions (Urayama et al., 2002).

Effects on Tongue Musculature Motor Output

Taltirelin differentially activates motor output to the tongue musculature, suggesting its potential application in therapies for obstructive sleep apnea (Liu et al., 2020).

Determination in Human Plasma

A study developed a rapid, selective, and sensitive assay for determining taltirelin in human plasma, aiding in pharmacokinetic studies (Horimoto et al., 2002).

Mechanism of Action

Taltirelin hydrate mimics the physiological actions of TRH on the CNS while exerting a minimal effect on the release of thyrotropin (TSH) from the anterior lobe of the pituitary . Like TRH, the mechanism of action of this agent in the CNS has not been fully elucidated, but may involve various cerebral monoamine pathways .

Safety and Hazards

When handling Taltirelin hydrate, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Taltirelin hydrate is primarily being researched for the treatment of spinocerebellar ataxia . Limited research has also been carried out with regard to other neurodegenerative disorders, e.g., spinal muscular atrophy . There are also studies investigating the potential beneficial effects of Taltirelin on pharyngeal motor control and OSA pharmacotherapy .

properties

CAS RN

201677-75-0

Molecular Formula

C17H25N7O6

Molecular Weight

423.4 g/mol

IUPAC Name

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate

InChI

InChI=1S/C17H23N7O5.H2O/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H2/t10-,11-,12-;/m0./s1

InChI Key

UZSOBHRAPVONGN-LFELFHSZSA-N

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O

SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O

Other CAS RN

201677-75-0

synonyms

(1-methyl-4,5-dihydroorotyl)-histidyl-prolinamide
TA 0910
TA-0910
taltirelin hydrate

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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